6-Hydroxyprogesterone

Description

Contextualization within Steroid Hormone Biosynthesis Pathways

Steroid hormones are a class of lipids synthesized from cholesterol, primarily in the adrenal glands and gonads. wikipedia.org The biosynthetic pathway, known as steroidogenesis, involves a series of enzymatic modifications to the cholesterol structure. nih.gov The initial step is the conversion of cholesterol to pregnenolone (B344588). nih.govgenome.jp Pregnenolone is then converted to progesterone (B1679170), which stands at a critical juncture in the pathway. genome.jpwikipedia.orgfpnotebook.com

Progesterone is the primary progestogen in the body but also serves as a crucial metabolic intermediate for the production of other vital steroids. wikipedia.org It is the precursor for:

Mineralocorticoids , such as aldosterone, which regulate salt and water balance.

Glucocorticoids , like cortisol, which are involved in stress response and metabolism.

Androgens (male sex hormones) and estrogens (female sex hormones), following its conversion to 17α-hydroxyprogesterone and then androstenedione. genome.jpwikipedia.org

While these pathways describe the synthesis of active hormones from progesterone, the body must also metabolize and clear these steroids. The hydroxylation of progesterone at various positions is a key part of its catabolism. 6-hydroxylation, producing 6-hydroxyprogesterone, is a major metabolic route, primarily occurring in the liver. wikipedia.org This transformation is part of a broader system of steroid metabolism that ensures the appropriate balance and duration of hormone action.

Significance as a Progesterone Metabolite

This compound, particularly its 6β-isomer, is a major metabolite of progesterone. wikipedia.org The 6β-hydroxylation pathway is responsible for a significant portion of progesterone's breakdown, accounting for approximately 70% of its metabolism mediated by cytochrome P450 (CYP) enzymes. wikipedia.org

The formation of this compound is primarily catalyzed by members of the cytochrome P450 family, a diverse group of enzymes central to drug and steroid metabolism. nih.govoup.com

CYP3A4 is the most abundant and important enzyme responsible for progesterone 6β-hydroxylation in the human liver and small intestine. wikipedia.orgoup.comjst.go.jp

Other CYP3A isoforms, including the polymorphically expressed CYP3A5 and the fetal isoform CYP3A7 , also catalyze this reaction. jst.go.jpnih.gov

Research has also identified other enzymes, such as CYP2D6 and rat-specific isoforms like CYP2C11 and CYP3A2 , that can produce this compound. nih.govnih.gov

The significance of this compound extends beyond being a simple breakdown product. Research indicates that progesterone metabolites can possess their own biological activities. For example, a study in a murine model found that 6β-hydroxyprogesterone increased the frequency of oxytocin-induced uterine contractions, in contrast to progesterone and 16α-hydroxyprogesterone which had inhibitory effects. nih.gov This suggests that the metabolic pathway can modulate the ultimate physiological effect of progesterone. Furthermore, studies in rats have shown that 6β-hydroxyprogesterone can inhibit the metabolism of progesterone through other routes, implying a potential for self-regulation in steroid hormone clearance. nih.gov

The table below summarizes the key enzymes involved in the 6-hydroxylation of progesterone.

| Enzyme Family | Specific Isoform(s) | Role in 6-Hydroxylation of Progesterone |

| Cytochrome P450 3A | CYP3A4, CYP3A5, CYP3A7 | Primary enzymes responsible for 6β-hydroxylation in humans. jst.go.jpnih.gov |

| Cytochrome P450 2D | CYP2D6 (human), CYP2D1, CYP2D4 (rat) | Possess progesterone 6β-hydroxylation activity. nih.gov |

| Cytochrome P450 2C | CYP2C11 (rat) | Male-specific isoform in rats involved in 6β-hydroxylation. nih.gov |

Historical Overview of 6-Hydroxylation Research

The scientific journey to understand steroid hydroxylation began with the isolation and structural identification of adrenal cortical hormones in the 1930s. clinexprheumatol.org Early chemists faced the significant challenge of introducing oxygen atoms at specific positions on the complex steroid skeleton, a feature critical for biological activity. clinexprheumatol.org

Early Investigations (1940s): The first investigations into specifically C-6 hydroxylated steroids were documented as early as 1940, with a paper detailing the study of 6(α)-hydroxyprogesterone. acs.org This early work laid the foundation for understanding how modifying the steroid core affects its properties.

The Microbiological Revolution (1950s): A major breakthrough came with the discovery that microorganisms could perform highly specific hydroxylation reactions on steroids. acs.orgnih.gov This bio-transformation approach was revolutionary, offering a way to overcome the chemical challenges of regioselective oxidation. Fungi, such as those from the Rhizopus and Aspergillus genera, were found to be particularly adept at hydroxylating progesterone at various positions, including 6β and 11α. acs.orgcdnsciencepub.com This discovery was crucial for the semi-synthetic production of corticosteroids like cortisone (B1669442). clinexprheumatol.org

Enzyme Identification (1970s-1980s): With advancements in protein purification and enzymology, research shifted towards identifying the specific enzymes responsible for these reactions within mammals. The discovery of bacterial cytochrome P450s capable of steroid hydroxylation began in the mid-1970s. nih.gov A landmark 1987 study systematically examined the capacity of eleven purified rat hepatic cytochrome P450 isozymes to hydroxylate progesterone, revealing that different enzymes produced distinct patterns of hydroxylated metabolites, thereby establishing the concept of regioselective metabolism. acs.org

Modern Research: Subsequent research has focused on the human CYP enzymes, definitively identifying CYP3A4 as the principal catalyst for progesterone 6-hydroxylation and exploring the roles of other isoforms like CYP3A5, CYP3A7, and members of the CYP2C and CYP2D families. jst.go.jpnih.govnih.gov Current studies continue to investigate the complex allosteric regulation of these enzymes and the physiological consequences of progesterone metabolism. nih.gov

The table below presents a timeline of key milestones in 6-hydroxylation research.

| Period | Key Developments |

| 1940s | Initial chemical synthesis and investigation of 6-hydroxylated steroids. acs.org |

| 1950s | Discovery and application of microbiological hydroxylation for producing specific steroid metabolites. acs.orgcdnsciencepub.com |

| 1960s | Development of new preparative methods for C-6 hydroxylated steroids. acs.org |

| 1970s-1980s | Identification and characterization of specific cytochrome P450 isozymes responsible for steroid hydroxylation in bacteria and mammals. nih.govnih.govacs.org |

| 1990s-Present | Elucidation of the primary role of human CYP3A4 and other isoforms in progesterone 6-hydroxylation and the functional significance of its metabolites. jst.go.jpnih.gov |

Structure

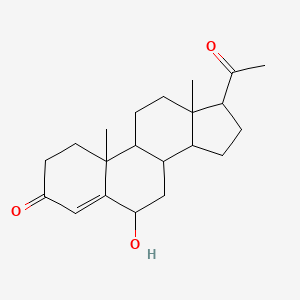

2D Structure

Properties

IUPAC Name |

17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCLWZOSAFOXFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymology and Biosynthetic Pathways of 6 Hydroxylation of Progesterone

Mammalian Systems

In mammals, the 6-hydroxylation of progesterone (B1679170) is primarily a detoxifying or metabolic pathway, preparing the steroid hormone for excretion. This process is predominantly carried out by a superfamily of enzymes known as Cytochrome P450s.

Cytochrome P450 (CYP) Mediated Hydroxylation Mechanisms

The 6-hydroxylation of progesterone in mammalian tissues is a monooxygenase reaction catalyzed by Cytochrome P450 (CYP) enzymes. pharmgkb.org These enzymes are heme-containing proteins that utilize NADPH and molecular oxygen to introduce a hydroxyl group onto the progesterone molecule. nih.govumich.edu The reaction mechanism involves the activation of molecular oxygen by the heme iron of the CYP enzyme, followed by the insertion of one oxygen atom into the C-H bond at the 6th position of the steroid nucleus. This process is crucial for the metabolism of various endogenous compounds, including steroids, as well as xenobiotics. wikipedia.orgcancerindex.org

Identification and Characterization of Specific CYP Isoforms Catalyzing 6-Hydroxylation

Several isoforms of the Cytochrome P450 family have been identified as key players in the 6-hydroxylation of progesterone.

CYP3A4: This is the most abundant and catalytically significant CYP isoform in the human liver and is responsible for the metabolism of a vast array of substrates, including progesterone. nih.gov Studies have shown that CYP3A4 is the primary enzyme responsible for the 6β-hydroxylation of progesterone in human liver microsomes. pharmgkb.orgnih.gov The catalytic efficiency of CYP3A4 towards progesterone 6β-hydroxylation is the highest among the CYP3A subfamily. nih.gov The preference of CYP3A4 for the 6-hydroxylation of steroids with a 3-keto-4-ene structure, like progesterone, is attributed to specific pharmacophoric features and the electronic reactivity of the hydrogen atoms at the C-6 position. mdpi.com

CYP3A7: This is the major CYP3A isoform expressed in the fetal liver. nih.gov It also catalyzes the 6β-hydroxylation of progesterone, playing a role in steroid metabolism during fetal development. nih.govresearchgate.net The Michaelis constants (Km) for progesterone 6β-hydroxylation by CYP3A7 are similar to those of CYP3A4 and CYP3A5, but its maximal velocity (kcat) is the lowest among the three. nih.gov

Table 1: Kinetic Parameters of Progesterone 6β-Hydroxylation by Human CYP3A Isoforms

| CYP Isoform | Km (μM) | Vmax/kcat (relative values) | Reference |

| CYP3A4 | Lowest | Highest | nih.govualberta.ca |

| CYP3A5 | ~2-fold higher than CYP3A4 | 30-63% of CYP3A4 | ualberta.ca |

| CYP3A7 | Similar to CYP3A4/3A5 | Lowest | nih.gov |

This table provides a comparative overview of the kinetic parameters for progesterone 6β-hydroxylation by the major human CYP3A isoforms. Km represents the substrate concentration at which the reaction rate is half of the maximum, indicating the enzyme's affinity for the substrate. Vmax or kcat represents the maximum rate of the reaction.

Tissue-Specific Expression and Activity of 6-Hydroxylases

The enzymes responsible for progesterone 6-hydroxylation exhibit tissue-specific expression patterns.

Liver: The liver is the primary site of progesterone 6-hydroxylation in mammals, owing to the high expression of CYP3A4. pharmgkb.orgnih.gov Human liver microsomes have demonstrated that 6β-hydroxylation is the major pathway for the NADPH-dependent oxidative metabolism of progesterone. pharmgkb.org

Renal Tissue: While the liver is the main site, CYP3A5 is also expressed in the kidney, suggesting a potential role for this organ in progesterone metabolism, particularly in individuals with high CYP3A5 expression. wikipedia.org

Stereoselectivity of Hydroxylation

The hydroxylation of progesterone at the 6-position is a stereoselective process, resulting in the formation of either 6α- or 6β-hydroxyprogesterone.

6β-Hydroxylation: In mammalian systems, the hydroxylation is predominantly directed to the 6β-position. pharmgkb.orgnih.gov This stereopreference is a characteristic feature of the CYP3A subfamily of enzymes. tandfonline.com A single amino acid substitution in rabbit P450 2C3 has been shown to confer 6β-hydroxylase activity, highlighting the structural basis for this stereoselectivity. capes.gov.br

6α-Hydroxylation: In contrast to the prevalent 6β-hydroxylation in mammals, 6α-hydroxylation of progesterone is a rare event. researchgate.net

Microbial Biotransformation Systems

Microorganisms, particularly fungi and bacteria, are known for their versatile metabolic capabilities, including the hydroxylation of steroids. The 6-hydroxylation of progesterone by microbial systems is a valuable tool for producing specific steroid derivatives.

Characterization of Microbial Strains Exhibiting 6-Hydroxylase Activity

A variety of microbial strains have been identified that can hydroxylate progesterone at the 6-position.

Bacillus species:

Bacillus thermoglucosidasius : This thermophilic bacterium transforms progesterone into both 6α- and 6β-hydroxyprogesterone, which is a notable finding as bacterial 6α-hydroxylation of steroids is uncommon. researchgate.netnih.gov The 6-hydroxylation activity in this organism is catalyzed by a cytochrome P-450 monooxygenase. nih.gov

Bacillus subtilis : Certain strains of B. subtilis have been shown to produce 6β-hydroxyprogesterone and the rarer 6α-hydroxyprogesterone from progesterone. aensiweb.commdpi.com

Bacillus stearothermophilus (now Geobacillus stearothermophilus): This thermophilic bacterium produces both 6α- and 6β-hydroxyprogesterone from progesterone. nih.govscispace.com It can also hydroxylate 17α-hydroxyprogesterone at the 6α- and 6β-positions. tandfonline.com When 11α-hydroxyprogesterone is used as a substrate, this bacterium can produce 11α,6β-dihydroxyprogesterone and 11α,6α-dihydroxyprogesterone. tandfonline.com

Filamentous Fungi:

Aspergillus niger : This fungus is well-known for its steroid-transforming abilities. It can hydroxylate progesterone at the 6β and 11α positions. microbiologyresearch.orgmsu.runih.gov Some studies have reported the formation of 6β,11α-dihydroxyprogesterone. researchgate.netmsu.ruresearchgate.net The induction of 6β-hydroxylase is favored at pH values near neutrality. nih.gov

Phycomyces blakesleeanus : While this fungus is primarily known for producing 7α- and 15β-hydroxyprogesterone, its extracts have been shown to contain a cytochrome P-450 enzyme capable of progesterone hydroxylation. nih.govnih.govasm.org

Isaria farinosa : This entomopathogenic fungus can effectively hydroxylate progesterone and its derivatives, primarily at the 6β and 11α positions, leading to the formation of 6β,11α-dihydroxyprogesterone. researchgate.netmdpi.comresearchgate.netscispace.comnih.gov It also hydroxylates 17α-hydroxyprogesterone at the 6β position. mdpi.comresearchgate.net

Table 2: Microbial Strains and their Progesterone 6-Hydroxylation Products

| Microbial Strain | 6-Hydroxylation Products | Reference |

| Bacillus thermoglucosidasius | 6α-hydroxyprogesterone, 6β-hydroxyprogesterone | nih.gov |

| Bacillus subtilis | 6α-hydroxyprogesterone, 6β-hydroxyprogesterone | aensiweb.com |

| Geobacillus stearothermophilus | 6α-hydroxyprogesterone, 6β-hydroxyprogesterone | nih.govscispace.com |

| Aspergillus niger | 6β-hydroxyprogesterone, 6β,11α-dihydroxyprogesterone | microbiologyresearch.orgmsu.ru |

| Isaria farinosa | 6β,11α-dihydroxyprogesterone, 6β-hydroxy-17α-hydroxyprogesterone | researchgate.netmdpi.comresearchgate.net |

This table summarizes the key microbial strains discussed and the specific 6-hydroxylated progesterone derivatives they produce, highlighting the diversity of microbial biotransformation capabilities.

Specific Microbial Cytochrome P450 Monooxygenases Involved (e.g., CYP106A2)

The hydroxylation of progesterone is predominantly catalyzed by cytochrome P450 (P450) monooxygenases. Several bacterial P450s have been identified with the ability to perform this reaction, exhibiting varying degrees of regioselectivity.

One of the most studied enzymes is CYP106A2 from Bacillus megaterium ATCC 13368. Current time information in Bangalore, IN.researchgate.net While it is primarily known as a 15β-hydroxylase, it also demonstrates activity for other positions, including minor 6β-hydroxylase activity. capes.gov.brresearchgate.net The conversion of progesterone by wild-type CYP106A2 yields several monohydroxylated products, including 15β-hydroxyprogesterone, 11α-hydroxyprogesterone, 9α-hydroxyprogesterone, and 6β-hydroxyprogesterone. cmcpal.com

Another significant microbial enzyme system is found in the moderate thermophile Bacillus thermoglucosidasius. This organism is capable of transforming progesterone into both 6α- and 6β-hydroxyprogesterone . ibl-america.com The discovery of 6α-hydroxylation by this bacterium was a notable finding in steroid biotransformation. ibl-america.com The 6-hydroxylation activity in this organism was purified and confirmed to be catalyzed by a cytochrome P-450 monooxygenase. ibl-america.com Similarly, other thermophilic bacillus strains have been isolated that demonstrate site-selective hydroxylation of progesterone at the C-6 position, producing both the rare 6α-hydroxyprogesterone and the more common 6β-hydroxyprogesterone isomer. researchgate.net

The table below summarizes the kinetic parameters for the various hydroxylation reactions of progesterone catalyzed by CYP106A2. nih.gov

| Kinetic Parameter | 15β-hydroxylation | 6β-hydroxylation | 11α-hydroxylation | 9α-hydroxylation | 6α-hydroxylation |

| Km (μM) | 251.4 | 77.5 | 140.3 | 155.5 | N/A |

| Vmax (nmol/min/mg) | 337 | 22.3 | 17.5 | N/A | 6.5 |

| Data sourced from UniProtKB for CYP106A2 from Priestia megaterium (Bacillus megaterium). nih.gov |

Influence of Redox Partners and Enzyme Engineering on Hydroxylation Selectivity

The catalytic activity and product selectivity of cytochrome P450 enzymes are critically dependent on their interaction with redox partners, which supply the necessary electrons for the reaction cycle. For bacterial P450s like CYP106A2, heterologous redox systems, such as bovine adrenodoxin (B1173346) (Adx) and adrenodoxin reductase (AdR), are often used. acs.orgjst.go.jp

Research has shown that the choice of redox partner significantly influences the product pattern of progesterone hydroxylation by CYP106A2. acs.orgjst.go.jp For instance, using different combinations of reductases and ferredoxins can alter the yield of the main product and reduce the formation of unwanted polyhydroxylated side products. acs.orgjst.go.jp Subtle structural changes in the redox partners can lead to different binding modes with the P450 enzyme, which in turn affects the electron transfer rate and product outcome. acs.orgjst.go.jp Optimizing the binding interface between CYP106A2 and its redox partner, such as adrenodoxin, can alter the distance between their respective redox centers and modulate product formation. Current time information in Bangalore, IN.

Beyond the selection of natural redox partners, enzyme engineering has emerged as a powerful tool to enhance the selectivity of progesterone hydroxylation. By applying site-directed and saturation mutagenesis to the active site residues of CYP106A2, researchers have successfully created mutant enzymes with a higher regioselectivity for the 6β-position. capes.gov.brresearchgate.net A notable success was the creation of the A243S mutant of CYP106A2, which exhibited a more than tenfold improvement in 6β-selectivity compared to the wild-type enzyme. capes.gov.brresearchgate.net This demonstrates that rational design based on the enzyme's 3D structure can effectively shift the catalytic preference towards the desired hydroxylation position. capes.gov.brresearchgate.net The principle that a single amino acid substitution can confer a new function was also demonstrated in rabbit P450 2C3, where a Ser/Thr change at a specific position was sufficient to introduce 6β-hydroxylase activity. chemicalbook.com

Production of 6-Hydroxyprogesterone Isomers and Dihydroxylated Derivatives via Microbial Biotransformation

Microbial biotransformation is a versatile method for producing a variety of hydroxylated progesterone derivatives, including different isomers and dihydroxylated compounds.

As previously noted, certain bacterial strains like Bacillus thermoglucosidasius can produce both 6α- and 6β-hydroxyprogesterone isomers. ibl-america.comresearchgate.net The ability to generate the less common 6α-isomer is of particular interest.

Furthermore, many microbial systems, particularly filamentous fungi, can introduce multiple hydroxyl groups onto the progesterone scaffold. The fungus Isaria farinosa KCh KW1.1 effectively transforms 11α-hydroxyprogesterone into a single product, 6β,11α-dihydroxyprogesterone . nih.govnih.gov This same strain, when presented with 17α-hydroxyprogesterone, produces 6β,17α-dihydroxyprogesterone , 12β,17α-dihydroxyprogesterone, and even 6β,12β,17α-trihydroxyprogesterone . nih.govnih.gov

Other fungi also exhibit dihydroxylating capabilities. Aspergillus niger can convert progesterone into 11α,6β-dihydroxyprogesterone. researchgate.net Additionally, cultures of Rhizopus arrhizus can readily convert 6β-hydroperoxyprogesterone into 6β,11α-dihydroxyprogesterone , showcasing a pathway from a peroxy intermediate to a dihydroxylated product. capes.gov.br

The following table highlights various microorganisms and the hydroxylated progesterone derivatives they produce.

| Microorganism | Substrate | Product(s) |

| Bacillus megaterium (CYP106A2) | Progesterone | 6β-hydroxyprogesterone, 15β-hydroxyprogesterone, etc. cmcpal.com |

| Bacillus thermoglucosidasius | Progesterone | 6α-hydroxyprogesterone, 6β-hydroxyprogesterone. ibl-america.com |

| Isaria farinosa KCh KW1.1 | 11α-hydroxyprogesterone | 6β,11α-dihydroxyprogesterone. nih.govnih.gov |

| Isaria farinosa KCh KW1.1 | 17α-hydroxyprogesterone | 6β,17α-dihydroxyprogesterone, 6β,12β,17α-trihydroxyprogesterone. nih.govnih.gov |

| Rhizopus arrhizus | 6β-hydroperoxyprogesterone | 6β,11α-dihydroxyprogesterone. capes.gov.br |

| Aspergillus niger | Progesterone | 11α,6β-dihydroxyprogesterone. researchgate.net |

Alternative and Non-Enzymatic Pathways for 6-Hydroxylation

Beyond the well-defined enzymatic routes involving cytochrome P450, this compound can also be formed through alternative chemical and biochemical pathways, often involving highly reactive intermediates.

Chemical Oxygenation Routes to 6-Hydroperoxyprogesterone Intermediates

An important alternative pathway involves the formation of a 6β-hydroperoxyprogesterone intermediate. This compound can be synthesized chemically from corresponding 5-ene-3-ketosteroids through an oxygenation reaction conducted in an aprotic solvent, using dibenzoyl peroxide as a catalyst. capes.gov.br The stereochemical configuration of the hydroperoxy group at C-6 can be confirmed by its subsequent reduction to the known 6β-hydroxy compound. capes.gov.br

Another route to 6-oxygenated progesterone derivatives involves enzymes that generate oxygen radicals. The generation of 6β-hydroxy-, 6β-hydroperoxy-, and 6-oxo-progesterone derivatives from a progesterone analog was shown to be enhanced in the presence of a xanthine/xanthine oxidase system. This suggests that the reactive oxygen species involved is likely the hydroperoxy radical (the protonated form of the superoxide (B77818) anion), which directly participates in the 6-oxygenation.

Peroxidase-Mediated Hydroxylation Mechanisms

Peroxidases offer another biochemical route for progesterone modification. Horseradish peroxidase can be used as an enzyme source for the biochemical synthesis of 6β-hydroperoxyprogesterone. capes.gov.br In vitro studies have demonstrated that horseradish peroxidase, in the presence of hydrogen peroxide, can catalyze the conversion of pregnenolone (B344588) to progesterone. This peroxidase-mediated activity is fundamental to steroidogenesis and can be a precursor step to subsequent hydroxylations. The involvement of peroxidases highlights a mechanism distinct from the typical P450 catalytic cycle, relying on hydroperoxides for oxidative reactions. capes.gov.br

Metabolic Fate and Subsequent Transformations of 6 Hydroxyprogesterone

In Vitro Studies on 6-Hydroxyprogesterone Metabolism

In vitro studies provide a foundational understanding of the metabolic pathways of steroid hormones. Research on hydroxyprogesterone (B1663944) caproate, a synthetic ester of hydroxyprogesterone, has shown that it is metabolized in human hepatocytes through both phase I (reduction, hydroxylation) and phase II (conjugation) reactions. americanregent.comfda.gov The primary enzymes responsible for its metabolism are cytochrome P450 isoforms CYP3A4 and CYP3A5. americanregent.comfda.gov These studies indicate that the caproate group is retained during metabolism. americanregent.comfda.gov The resulting metabolites are conjugated with sulfates, glucuronides, or acetyl groups before excretion. americanregent.comfda.gov

Microbial Conversion of this compound and its Derivatives

Microorganisms, particularly fungi and bacteria, are widely utilized for their ability to perform highly specific and efficient transformations of steroids. These biotransformations are a key tool for producing novel steroid derivatives.

Several bacterial species have been shown to hydroxylate progesterone (B1679170) at the C-6 position. A thermophilic Bacillus species, when incubated with progesterone, produces both 6α-hydroxyprogesterone and 6β-hydroxyprogesterone. oup.comoup.com Similarly, isolates of Bacillus subtilis are capable of this site-selective hydroxylation, yielding 6α-hydroxyprogesterone and 6β-hydroxyprogesterone alongside other metabolites. aensiweb.com The hydroxylating enzymes in these bacilli are suggested to be cytochromes P450. oup.comoup.com

Fungi are particularly adept at introducing multiple hydroxyl groups onto the steroid skeleton. For instance, 6β-hydroxyprogesterone can serve as an intermediate for the production of dihydroxy-derivatives. Aspergillus ochraceus is known to first produce 11α-hydroxyprogesterone from progesterone, which can then be further hydroxylated to yield 11α,6β-dihydroxyprogesterone. aensiweb.com Similarly, the fungus Rhizopus arrhizus can convert 6β-hydroperoxyprogesterone into 6β,11α-dihydroxyprogesterone. capes.gov.br The biotransformation of progesterone using Mucor griseocyanus has been shown to yield 6β,14α-dihydroxyprogesterone. scispace.com These conversions highlight the role of this compound and its derivatives as substrates for microbial enzymes leading to more complex steroid molecules.

Table 1: Examples of Microbial Transformation Products from Progesterone and its Derivatives

| Original Substrate | Microorganism | Transformation Product(s) | Reference(s) |

|---|---|---|---|

| Progesterone | Thermophilic Bacillus sp. | 6α-Hydroxyprogesterone, 6β-Hydroxyprogesterone | oup.comoup.com |

| Progesterone | Bacillus subtilis | 6α-Hydroxyprogesterone, 6β-Hydroxyprogesterone | aensiweb.com |

| 11α-Hydroxyprogesterone | Aspergillus ochraceus | 11α,6β-Dihydroxyprogesterone | aensiweb.com |

| 6β-Hydroperoxyprogesterone | Rhizopus arrhizus | 6β,11α-Dihydroxyprogesterone | capes.gov.br |

| Progesterone | Mucor griseocyanus | 6β,14α-Dihydroxyprogesterone | scispace.com |

Formation and Decomposition of 6-Hydroperoxyprogesterone

6-Hydroperoxyprogesterone, specifically the 6β-isomer, is a reactive intermediate that can be formed through both chemical and biochemical pathways. capes.gov.br Its formation has been proposed as an alternative pathway for the biosynthesis of 6β-hydroxyprogesterone. capes.gov.br Biochemically, 6β-hydroperoxyprogesterone can be synthesized from corresponding 5-ene-3-ketosteroids using enzyme sources such as horseradish peroxidase or bovine adrenal mitochondria. capes.gov.br Chemically, it can be synthesized via the oxygenation of a 5-ene-3-ketosteroid in an aprotic solvent with a catalyst like dibenzoyl peroxide. capes.gov.br

The hydroperoxide group is relatively unstable and can be decomposed or converted into other functional groups. 6β-Hydroperoxyprogesterone undergoes thermal decomposition, which results in a variety of different products. capes.gov.br The hydroperoxy group can also be reduced to the more stable hydroxyl group. google.com This reduction can be achieved using chemical reducing agents like zinc in acetic acid or potassium iodide in acetic acid. google.com The microbial conversion of 6β-hydroperoxyprogesterone to 6β,11α-dihydroxyprogesterone by Rhizopus arrhizus demonstrates a biological transformation pathway for this reactive intermediate. capes.gov.br

Table 2: Formation and Decomposition of 6β-Hydroperoxyprogesterone

| Process | Reactant(s) | Conditions/Catalyst | Product(s) | Reference(s) |

|---|---|---|---|---|

| Biochemical Synthesis | 5-ene-3-ketosteroid, O₂ | Horseradish peroxidase or Bovine adrenal mitochondria | 6β-Hydroperoxyprogesterone | capes.gov.br |

| Chemical Synthesis | 5-ene-3-ketosteroid, O₂ | Dibenzoyl peroxide in aprotic solvent | 6β-Hydroperoxyprogesterone | capes.gov.br |

| Thermal Decomposition | 6β-Hydroperoxyprogesterone | Heat | Various decomposition products | capes.gov.br |

| Chemical Reduction | 6β-Hydroperoxyprogesterone | Zinc in acetic acid | 6β-Hydroxyprogesterone | google.com |

| Microbial Conversion | 6β-Hydroperoxyprogesterone | Rhizopus arrhizus | 6β,11α-Dihydroxyprogesterone | capes.gov.br |

Biological Roles and Research Significance of 6 Hydroxyprogesterone in Non Human Systems and Foundational Biological Concepts

Role as an Intermediate in Broader Steroidogenic Pathways

6-Hydroxyprogesterone is a steroid molecule that emerges as a metabolite of progesterone (B1679170), a critical hormone in numerous physiological processes. Its formation is a key step in the metabolic cascade that processes and clears progesterone from the body. This conversion is primarily facilitated by a superfamily of enzymes known as cytochrome P450 (CYP). nih.gov In various non-human biological systems, specific CYP isozymes are responsible for hydroxylating progesterone at the C-6 position, yielding either 6α-hydroxyprogesterone or 6β-hydroxyprogesterone.

In rat liver microsomes, for instance, several P450 isozymes demonstrate the ability to hydroxylate progesterone at different positions. Research has identified that P-450a is specifically responsible for producing 6α-hydroxyprogesterone, while other isozymes, like P-450g, are highly efficient at catalyzing the formation of 6β-hydroxyprogesterone. nih.gov In humans, the metabolism of progesterone, including 6β-hydroxylation, is largely carried out by members of the CYP3A subfamily, such as CYP3A4 and CYP3A5. nih.gov These enzymes are abundant in the liver and are responsible for the metabolism of a vast array of substances, including endogenous steroids. nih.gov

The hydroxylation of progesterone into this compound is not just a step towards excretion but an integral part of the broader steroidogenic pathway that modulates the availability and activity of various hormones. wikipedia.org While progesterone itself is a precursor to mineralocorticoids, glucocorticoids, androgens, and estrogens, its hydroxylated metabolites represent a different functional branch. wikipedia.orgwikipedia.org The production of this compound effectively diverts a portion of the progesterone pool, marking it for further metabolic changes. An alternative pathway for the formation of 6β-hydroxyprogesterone has also been proposed, involving a 6β-hydroperoxyprogesterone intermediate.

Table 1: Key Enzymes in the Metabolism of Progesterone to Hydroxylated Metabolites

| Enzyme/Isozyme | Primary Hydroxylated Product(s) | Biological System/Context |

|---|---|---|

| CYP3A4 (Human) | 6β-Hydroxyprogesterone, 16α-Hydroxyprogesterone | Major drug and steroid metabolizing enzyme in human liver. nih.gov |

| CYP3A5 (Human) | 6β-Hydroxyprogesterone | Also contributes to progesterone hydroxylation in humans. nih.gov |

| P-450a (Rat) | 6α-Hydroxyprogesterone, 7α-Hydroxyprogesterone | Specific isozyme in rat liver microsomes. |

| P-450g (Rat) | 6β-Hydroxyprogesterone | Efficiently catalyzes 6β-hydroxylation in rats. |

Influence on Progesterone Levels and Activity within Physiological Systems

The formation of this compound directly influences the concentration of its parent compound, progesterone. As enzymes like CYP3A4 convert progesterone into its 6β-hydroxylated form, the systemic levels of active progesterone are consequently reduced. wikipedia.org This metabolic conversion is a fundamental mechanism for regulating the intensity and duration of progesterone's effects. Progesterone itself has a relatively short half-life in the body, and its rapid metabolism into various compounds, including this compound, is crucial for maintaining hormonal balance. mdpi.com

The influence of this compound extends beyond simple depletion of the parent hormone. Progesterone's biological actions, such as the maintenance of uterine quiescence during pregnancy, are dependent on its concentration and its interaction with progesterone receptors (PR). cancer.gov By converting progesterone to a different molecule, the steroidogenic pathway ensures a dynamic control over progestational signals. While some progesterone metabolites have been shown to have little affinity for the progesterone receptor, they can possess their own distinct biological activities, sometimes mediated through different receptor systems. nih.gov This means the metabolic shift from progesterone to this compound not only lowers the level of the primary hormone but also introduces a new molecule with a potentially different functional profile into the system.

Exploration of Potential Biological Effects of 6-Hydroxylated Steroids

Research into the specific biological functions of 6-hydroxylated steroids has revealed that they are not merely inactive byproducts. The addition of a hydroxyl group can significantly alter a steroid's biological activity. mdpi.commdpi.com Studies focusing on this compound have uncovered unique effects, particularly in the context of uterine physiology.

A notable study in a murine model investigated the impact of various progesterone metabolites on uterine contractility. nih.gov The findings demonstrated that 6β-hydroxyprogesterone has a distinct biological action compared to its parent compound. Specifically, while progesterone is known to promote uterine relaxation, 6β-hydroxyprogesterone was found to increase the frequency of oxytocin-induced uterine contractions. nih.gov This suggests that the metabolic conversion of progesterone to 6β-hydroxyprogesterone can shift the local hormonal environment from one that suppresses contractions to one that may facilitate them. This finding highlights that hydroxylated steroids can have biological activities that are substantially different, and even opposite, to their non-hydroxylated precursors. mdpi.comresearchgate.net

Comparative Biological Activity with Other Progesterone Metabolites

The biological activity of this compound becomes clearer when compared with other metabolites derived from progesterone. Different hydroxylation positions on the steroid nucleus result in molecules with varied and specific functions. A comparative study using mouse uterine tissue provides a clear example of this principle by examining the effects of progesterone, 6β-hydroxyprogesterone (6β-OHP), 16α-hydroxyprogesterone (16α-OHP), and the synthetic progestin 17α-hydroxyprogesterone caproate (17-OHPC). nih.gov

The results of this research underscore the functional divergence among these metabolites:

Progesterone and 17-OHPC both decreased the force and frequency of oxytocin-induced uterine contractions, consistent with their role in promoting uterine quiescence. nih.gov

6β-Hydroxyprogesterone exhibited an opposing effect, increasing the frequency of these contractions. nih.gov

16α-Hydroxyprogesterone showed yet another distinct activity, decreasing the frequency of contractions but without a significant effect on the force. nih.gov

These differential effects demonstrate that the specific site of hydroxylation is a critical determinant of biological activity. While progesterone and some of its metabolites or related synthetic compounds act to suppress uterine activity, the 6β-hydroxylated form appears to have a stimulatory influence on contractile frequency. nih.govnih.gov This illustrates a sophisticated level of control within physiological systems, where the metabolism of a single hormone can generate multiple derivatives with a range of distinct and even opposing actions.

Table 2: Comparative Effects of Progesterone and its Metabolites on Uterine Contractility in a Murine Model

| Compound | Effect on Oxytocin-Induced Contractile Force | Effect on Oxytocin-Induced Contractile Frequency |

|---|---|---|

| Progesterone | Decrease nih.gov | Decrease nih.gov |

| 6β-Hydroxyprogesterone | No Significant Effect nih.gov | Increase nih.gov |

| 16α-Hydroxyprogesterone | No Significant Effect nih.gov | Decrease nih.gov |

| 17α-Hydroxyprogesterone Caproate (17-OHPC) | Decrease nih.gov | Decrease nih.gov |

Advanced Analytical Methodologies for 6 Hydroxyprogesterone Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the separation and quantification of 6-hydroxyprogesterone from complex biological matrices. Various chromatographic methods have been developed and optimized to achieve high resolution and accuracy.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound. In a study investigating progesterone (B1679170) metabolism by specific enzymes, HPLC was used to separate and identify the resulting metabolites. The analysis successfully identified a peak corresponding to this compound, which eluted at a specific retention time of 6.3 minutes, allowing for its distinction from other metabolites like 1this compound. researchgate.net The method's accuracy and reproducibility make it a reliable choice for quantifying this compound in various biological samples. nih.gov

For the analysis of related compounds, such as hydroxyprogesterone (B1663944) caproate, HPLC methods have been extensively validated. These methods typically employ a C18 or a Nova-Pak C12 column with a mobile phase consisting of a methanol-water or acetonitrile-water mixture. nih.govjmpas.com Detection is commonly performed using a UV detector at wavelengths around 240-254 nm. nih.govjmpas.com The robustness of HPLC allows for its application in quality control of pharmaceutical ingredients and formulations. nih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Nova-Pak C12 (4 μm, 10 cm x 8 mm) | Waters Symmetry C18 (5 μm, 25 cm x 4.6 mm) |

| Mobile Phase | Methanol:Water (82:18 v/v) | Methanol:Water (80:20 v/v) |

| Flow Rate | 1.7 mL/min | 1.0 mL/min |

| Detection Wavelength | 254 nm | 242 nm |

| Injection Volume | 20 µL | 20 µL |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and selectivity, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have become the methods of choice. These techniques couple the superior separation capabilities of UPLC or HPLC with the precise mass detection of tandem mass spectrometry, allowing for the accurate quantification of low-level analytes in complex matrices. lcms.czwaters.comnih.gov

In clinical research, UPLC-MS/MS methods have been developed for the simultaneous analysis of multiple steroid hormones, including 17-hydroxyprogesterone, a structurally similar compound. lcms.cz These methods often utilize a reversed-phase column, such as a CORTECS UPLC C18, and a gradient elution. lcms.cz The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. waters.com For instance, a method for analyzing adrenal steroids, including 17-hydroxyprogesterone, demonstrated excellent performance with low limits of detection and quantification in both dried blood spots and serum. lcms.cz

LC-MS/MS methods have been successfully applied to quantify 17α-hydroxyprogesterone caproate in human plasma, demonstrating linearity over a specific concentration range and high extraction recoveries. The development of these methods requires careful optimization of chromatographic conditions and mass spectrometric parameters to minimize matrix effects and ensure accurate results. thermofisher.comthermofisher.com

| Parameter | UPLC-MS/MS Method | LC-MS/MS Method |

|---|---|---|

| Sample Type | Serum | Plasma |

| Extraction | Oasis MAX µElution Plate | Liquid-Liquid Extraction (MTBE) |

| Chromatography | ACQUITY UPLC I-Class System with CORTECS UPLC C18 Column | Transcend LX-4 with Accucore RP-MS column |

| Detection | Xevo TQ-S micro Mass Spectrometer | TSQ Endura triple quadrupole mass spectrometer |

| Ionization | Not Specified | APCI |

| Quantification Range | 0.03–303 nmol/L for 17-OHP | 10 to 1,000 ng/dL for 17-OHP |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of steroids, including this compound. nih.gov Prior to analysis, the steroid must undergo derivatization to increase its volatility and thermal stability. researchgate.net In a study on steroid bioconversion, GC-MS was used to identify TMS-derivatized 6β-hydroxyprogesterone. researchgate.net

GC-MS is particularly valuable for comprehensive steroid profiling in urine, as it can separate and identify a wide range of metabolites. nih.gov While the sample preparation can be more extensive than for LC-MS, GC-MS offers high resolving power and provides detailed mass spectra that are useful for structural confirmation. nih.govmdpi.com The use of selected ion monitoring (SIM) can significantly enhance the sensitivity of the analysis. nih.gov

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the definitive identification and structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, including this compound. Both 1D (¹H and ¹³C) and 2D NMR experiments provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination. nih.govpharmaffiliates.com In a study synthesizing new steroid hydroperoxides, NMR was used to establish the absolute stereochemical configuration of the substituent at the C-6 position, confirming the formation of 6β-hydroxy compounds. capes.gov.br Public databases like the Biological Magnetic Resonance Bank (BMRB) contain NMR data for related compounds, which can serve as valuable references. bmrb.io

Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical step to remove interferences and concentrate the analyte before instrumental analysis. The choice of extraction method depends on the sample matrix and the analytical technique to be used.

Commonly employed techniques for extracting this compound and related steroids from biological samples include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. thermofisher.comthermofisher.comresearchgate.netsciopen.com Solvents like methyl t-butyl ether (MTBE) are often used to extract steroids from aqueous samples such as serum or plasma. thermofisher.comthermofisher.com While effective, LLE can sometimes be labor-intensive.

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its efficiency, selectivity, and potential for automation. thermofisher.comlcms.cznih.gov Various sorbents, such as Oasis PRiME HLB and SOLAµ HRP, have been developed to effectively extract steroids from complex matrices like plasma and serum. waters.comthermofisher.comlcms.cz These methods can significantly reduce matrix effects and improve the cleanliness of the final extract, leading to more reliable analytical results. lcms.cz Studies have shown that SPE can achieve high and reproducible recoveries for steroid hormones. nih.gov

The development of novel SPE sorbents continues to improve the workflow by eliminating steps like sorbent preconditioning and equilibration, thus allowing for more rapid sample processing. lcms.cz

| Technique | Principle | Advantages | Common Application |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, widely applicable | Extraction of 17-OHP from serum using MTBE |

| Solid-Phase Extraction (SPE) | Partitioning between a solid and a liquid phase | High selectivity, reduced matrix effects, automation potential | Extraction of steroids from plasma and serum using Oasis PRiME HLB |

Principles of Analytical Method Validation in Steroid Research (e.g., Accuracy, Precision, Selectivity)

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. europa.euresearchgate.net For steroid research, including the analysis of this compound, this process is crucial for ensuring the reliability, quality, and consistency of analytical data. scispace.com Validation is performed in accordance with guidelines from regulatory bodies, most notably the International Conference on Harmonization (ICH). europa.euijprajournal.com The objective is to demonstrate that the analytical procedure is fit for its purpose, which may include quantitative tests of an active substance, impurity testing, or stability analyses. europa.euscispace.com Key validation parameters include accuracy, precision, and selectivity (specificity). researchgate.net

Accuracy

Accuracy refers to the closeness of agreement between the value which is accepted as either a conventional true value or an accepted reference value and the value found. researchgate.net In steroid analysis, it is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the method is calculated. researchgate.net

For example, in the development of a candidate reference measurement procedure for 17α-hydroxyprogesterone in dried blood spots using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), recovery rates were found to be well within acceptable limits, ensuring the method's reliability. researchgate.net Similarly, a validation study for a hydroxyprogesterone drug reported accuracy results between 98.4% and 99.6% through a recovery test. researchgate.net High-performance liquid chromatography (HPLC) methods developed for other steroids have demonstrated accuracy with recovery rates typically ranging from 98% to 102%. ijprajournal.comtransharmreduction.org The validation of an LC-MS/MS method for analyzing 17-hydroxyprogesterone in serum demonstrated method accuracy through the analysis of External Quality Assessment (EQA) samples, with results showing good agreement with the mean values from all laboratories. waters.com

Table 1: Representative Accuracy Data in Steroid Analysis

| Analyte | Matrix | Analytical Method | Spiked Concentration | Mean Recovery (%) | Source |

|---|---|---|---|---|---|

| Ivermectin | Sheep Tissue | HPLC | Not Specified | 98.4% - 99.6% | researchgate.net |

| 17α-hydroxyprogesterone | Dried Blood Spot | LC-MS/MS | Not Specified | Within acceptable limits | researchgate.net |

| Estrogens | Human CSF | LC-MS/MS | Not Specified | 91% - 104% | mdpi.com |

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.netijprajournal.com It is typically evaluated at three levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment. ijprajournal.comtransharmreduction.org

Intermediate Precision (Inter-assay precision): This expresses the variations within a single laboratory, such as on different days, with different analysts, or on different equipment. ijprajournal.comtransharmreduction.org

Reproducibility: This assesses the precision between different laboratories, although this is not always required for routine method validation. ijprajournal.com

Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. transharmreduction.orgnih.gov For instance, a GC-MS/MS method for analyzing free testosterone (B1683101) demonstrated intra-run precision with RSD values below 10% and inter-run precision with RSD values also within acceptable limits across different quality control concentrations. chromatographytoday.com In the validation of an LC-MS/MS method for 17-hydroxyprogesterone, total precision was determined over five separate days, with the low concentration quality control (1.5 nmol/L) showing a total precision %RSD of 7.2%. waters.com A study developing a method for 17α-hydroxyprogesterone reported inter- and intra-day precision with coefficients of variation ranging from 1.27% to 5.69%. researchgate.net

Table 2: Representative Precision Data in Steroid Analysis (17-OHP)

| QC Level | Mean Concentration (nmol/L) | Repeatability (%RSD) | Total Precision (%RSD) | Source |

|---|---|---|---|---|

| Low | 1.5 | 6.5 | 7.2 | waters.com |

| Mid | 30 | 4.5 | 5.7 | waters.com |

| High | 227 | 4.1 | 5.5 | waters.com |

Selectivity (Specificity)

Selectivity, often used interchangeably with specificity, is the ability of an analytical method to assess unequivocally the analyte in the presence of components which may be expected to be present. researchgate.nettransharmreduction.org In steroid research, this is of paramount importance due to the existence of numerous structurally similar endogenous steroids that can cause analytical interference. waters.com

Mass spectrometry (MS) based methods, such as LC-MS/MS and GC-MS/MS, offer very high selectivity and are considered the gold standard for steroid analysis. mdpi.comnih.gov These techniques provide three levels of selectivity: through sample preparation, chromatographic separation, and mass spectrometric detection using modes like Multiple Reaction Monitoring (MRM). waters.com This high selectivity allows for the accurate measurement of a target steroid, like a hydroxyprogesterone isomer, even in a complex biological matrix containing other steroids such as cortisol or androstenedione. waters.commdpi.com For example, the development of an LC-MS/MS method for 17-hydroxyprogesterone was shown to have no interference from 15 other structurally similar steroids. waters.com This is a significant advantage over older immunoassay methods, which are often prone to cross-reactivity, leading to falsely elevated results, particularly in newborn screening for congenital adrenal hyperplasia. researchgate.netmdpi.com The specificity of a stability-indicating method is also demonstrated by its ability to separate the analyte from its degradation products, which can be generated under stress conditions like exposure to acid, base, or heat. europa.eu

Synthetic and Biotechnological Production Approaches for 6 Hydroxyprogesterone and Its Research Derivatives

Chemical Synthesis Strategies for 6-Hydroxylated Pregnanes

The chemical synthesis of 6-hydroxylated pregnanes is a complex, multi-step process that typically starts from readily available steroid precursors. These syntheses involve the precise introduction of a hydroxyl group at the C-6 position of the pregnane (B1235032) skeleton, a task that requires careful control of reaction conditions to achieve the desired stereochemistry (6α or 6β).

Research in this area has led to the synthesis of a variety of polyoxygenated pregnanes with hydroxyl or carbonyl groups at positions including C-3, C-5, C-6, C-16, and C-20. jst.go.jp For instance, synthetic routes have been developed to produce compounds like 3β, 5, 6β, 16α-tetrahydroxy-5α-pregnan-20-one. jst.go.jp Other synthetic efforts have focused on creating derivatives such as 6-azasteroids, where a carbon atom at the 6-position is replaced by nitrogen. The synthesis of 19-hydroxy-6-azaprogesterone, for example, has been achieved from pregnenolone (B344588) through an intermediate, demonstrating the intricate chemical transformations required to modify the core steroid structure. conicet.gov.arnih.gov Similarly, methods for preparing compounds like 6-acetamino-16-methylene-17-alpha-hydroxy-4,6-pregnandiene-3,20-dione 17-acetate have been documented. nih.gov These chemical strategies, while effective, often involve numerous steps and the use of protective groups, highlighting the advantages of more direct biotechnological methods.

Microbial Biocatalysis for Targeted Production

Microbial biocatalysis represents a powerful and often more efficient method for producing hydroxylated steroids. orientjchem.org Microorganisms, particularly fungi and bacteria, possess cytochrome P450 monooxygenase enzymes that can introduce hydroxyl groups onto the steroid nucleus with high regio- and stereoselectivity. researchgate.netscispace.com This approach is especially valuable for positions like C-6, where chemical synthesis can be challenging.

Several bacterial species have been identified for their ability to hydroxylate progesterone (B1679170) at the C-6 position. Thermophilic bacteria, in particular, have shown promise. For example, Bacillus stearothermophilus and Bacillus subtilis can transform progesterone into both 6α-hydroxyprogesterone and 6β-hydroxyprogesterone. orientjchem.orgresearchgate.netscispace.com The 6α-hydroxylation by bacteria is a relatively rare and noteworthy capability. researchgate.net Fungi are also widely used; for instance, the entomopathogenic fungus Isaria farinosa KCh KW1.1 can convert 11α-hydroxyprogesterone into 6β,11α-dihydroxyprogesterone and 17α-hydroxyprogesterone into 6β,17α-dihydroxyprogesterone. nih.gov

Table 1: Microbial Production of 6-Hydroxylated Progesterone Derivatives

| Microorganism | Substrate | 6-Hydroxylated Product(s) | Relative Yield (%) | Reference |

|---|---|---|---|---|

| Bacillus stearothermophilus | Progesterone | 6α-hydroxyprogesterone | 13.6% - 14% | researchgate.netscispace.com |

| Bacillus stearothermophilus | Progesterone | 6β-hydroxyprogesterone | 21.0% | researchgate.netscispace.com |

| Bacillus subtilis | Progesterone | 6α-hydroxyprogesterone | 18.5% | researchgate.netaensiweb.com |

| Bacillus subtilis | Progesterone | 6β-hydroxyprogesterone | 22.7% | researchgate.netaensiweb.com |

| Isaria farinosa KCh KW1.1 | 11α-hydroxyprogesterone | 6β,11α-dihydroxyprogesterone | Not specified | nih.gov |

| Isaria farinosa KCh KW1.1 | 17α-hydroxyprogesterone | 6β,17α-dihydroxyprogesterone | Not specified | nih.gov |

To maximize the yield of desired hydroxysteroid isomers, the optimization of fermentation conditions is critical. nih.gov Key parameters that influence the efficiency and outcome of microbial biotransformation include pH, temperature, incubation time, medium composition, and substrate concentration. scispace.comnih.gov

For example, in the biotransformation of progesterone by Mucor racemosus, optimal conditions for producing hydroxylated derivatives were achieved after 48 hours at a pH of 5.5, using a medium supplemented with 3 g/L of yeast extract and 3 g/L of peptone. scispace.com Similarly, studies with Aspergillus ochraceus for 11α-hydroxylation of progesterone found that the Kinaway's medium at pH 6.0 and a transformation period of 48 hours gave the best results. researchgate.net A significant strategy to enhance yields involves improving the solubility of the hydrophobic steroid substrate. The addition of β-cyclodextrin to the Aspergillus ochraceus culture, for instance, dramatically increased the production of 11α-hydroxyprogesterone from 56.8% (in the control) to 93.10%. researchgate.net These optimization principles are directly applicable to processes targeting the production of 6-hydroxyprogesterone isomers, allowing for tailored fermentation strategies to enhance the yield of either the 6α or 6β form.

Table 2: Examples of Optimized Fermentation Parameters for Steroid Biotransformation

| Microorganism | Parameter | Optimal Condition | Effect | Reference |

|---|---|---|---|---|

| Mucor racemosus | pH | 5.5 | Maximum production of derivatives | scispace.com |

| Mucor racemosus | Incubation Time | 48 hours | Maximum bioconversion | scispace.com |

| Aspergillus ochraceus | pH | 6.0 | Best result for hydroxylation | researchgate.net |

| Aspergillus ochraceus | Additive | 4g/L β-cyclodextrin | Increased yield from 56.8% to 93.1% | researchgate.net |

| Trichoderma harzianum | Temperature | 30 °C | Highest conversion efficiency | nih.gov |

Genetic and metabolic engineering provides advanced tools to improve microbial steroid transformation. nih.govresearchfloor.org By introducing or modifying genes encoding specific hydroxylase enzymes, microorganisms can be engineered to function as highly efficient and specific whole-cell biocatalysts. nih.gov A common strategy involves the heterologous expression of fungal cytochrome P450 enzyme genes in robust and easily manipulated host organisms like Saccharomyces cerevisiae (baker's yeast). escholarship.orgresearchgate.net

Researchers have successfully expressed the gene for a steroid hydroxylase (CYP509C12) from the fungus Rhizopus oryzae in S. cerevisiae. researchgate.net The resulting recombinant yeast was capable of converting progesterone into a mixture of 11α-hydroxyprogesterone and 6β-hydroxyprogesterone in a 7:1 ratio. researchgate.net This demonstrates that genetic engineering can be used to confer novel hydroxylation capabilities upon a host organism. escholarship.orgresearchgate.net Further enhancements can be achieved by engineering the host's own metabolic pathways. For example, modifying the ergosterol (B1671047) biosynthesis pathway in yeast (e.g., through inactivation of the ERG5 gene) can increase the availability of precursors and cofactors like NADPH, further boosting the efficiency of the heterologously expressed hydroxylase. escholarship.org

Optimization of Fermentation Conditions for Specific Isomer Yields

Preparation of Isotopically Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled compounds is essential for various analytical and mechanistic studies. Isotopically labeled this compound, typically containing heavy isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), serves as an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample extraction, processing, and instrument response, thereby ensuring high accuracy and precision in measurement. researchgate.netnih.gov For example, studies comparing ¹³C- and ²H-labeled internal standards for the quantification of 17α-hydroxyprogesterone have shown excellent agreement, validating their use in clinical and research settings. researchgate.net The synthesis of these labeled steroids can be challenging, sometimes encountering issues like the unintended loss of deuterium during reaction steps. google.com Despite these difficulties, deuterated steroids such as 17α-Hydroxyprogesterone-d8 are available and widely used in metabolism research and clinical mass spectrometry. isotope.commedchemexpress.com Similar synthetic strategies are applied to produce labeled this compound for use in metabolic flux analysis and as a definitive standard for its quantification in biological matrices.

Structure Activity Relationship Sar Studies Pertaining to 6 Hydroxylated Pregnanes

Impact of the 6-Hydroxyl Group on Steroid Conformation and Molecular Dynamics

The rigid geometry of the fused ring system in steroids prevents the typical ring-flips seen in simple cyclohexanes. libretexts.org This means that substituents are locked into either axial or equatorial orientations, which has a profound impact on their chemical reactivity and biological interactions. libretexts.org An equatorial hydroxyl group, for example, is generally more stable and less sterically hindered than its axial counterpart. libretexts.org

All-atom molecular dynamics simulations have been employed to study the behavior of various steroids within a lipid membrane. acs.org These studies reveal that the number and position of polar groups, such as hydroxyl groups, dictate the steroid's orientation and movement within the membrane. Steroids with hydroxyl groups tend to have a lower probability of permeating the membrane after binding. acs.org

Influence of the 6-Hydroxyl Group on Receptor Binding Affinity and Selectivity

The binding of a steroid to its receptor is a highly specific interaction, governed by the complementarity of their shapes and chemical properties. The introduction of a 6-hydroxyl group can either enhance or diminish binding affinity and can alter the selectivity of the steroid for different receptors.

For the pregnane (B1235032) X receptor (PXR), a key regulator of xenobiotic metabolism, the addition of a hydroxyl group can have significant consequences. nih.gov In some cases, the addition of a polar functional group like a hydroxyl can attenuate the agonistic activity of a known PXR agonist, and in some instances, may even convert an agonist into an antagonist. nih.gov For example, studies on efavirenz (B1671121) and its hydroxylated metabolite, 8-hydroxyefavirenz (B1664214), showed that despite both binding to PXR with similar affinity, 8-hydroxyefavirenz failed to activate the receptor. nih.gov This suggests that the hydroxyl group's position can critically influence the ligand's ability to induce the conformational changes necessary for receptor activation.

The selectivity of a steroid for different receptors, such as the glucocorticoid receptor (GR) versus the progesterone (B1679170) receptor (PR), can be modulated by hydroxylation. Some inhaled glucocorticoids with reduced GR selectivity have been found to display higher lipophilicity. ersnet.org The presence of a free hydroxyl group at the C-17α position of a steroid dramatically reduces its ability to bind to the PR. ersnet.org

The table below summarizes the relative binding affinities (RBA) of various progesterone derivatives for different receptors, illustrating the impact of hydroxylation and other substitutions.

| Compound | Receptor | Relative Binding Affinity (%) | Source |

| 17α-hydroxyprogesterone caproate | Human Progesterone Receptor-B | 26-30 | drugbank.com |

| 17α-hydroxyprogesterone caproate | Human Progesterone Receptor-A | 26-30 | drugbank.com |

| 19-hydroxyprogesterone | Membrane Progesterone Receptor α (mPRα) | Low | nih.gov |

| 11β-hydroxyprogesterone | Membrane Progesterone Receptor α (mPRα) | ~10 (compared to progesterone) | nih.gov |

| Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) | Membrane Progesterone Receptor α (mPRα) | 7.6 | nih.gov |

Comparative Analysis of SAR with Other Hydroxylated Progesterone Derivatives

To fully appreciate the role of the 6-hydroxyl group, it is useful to compare its effects with those of hydroxyl groups at other positions on the progesterone scaffold.

Hydroxylation at the C-17α position is a well-studied modification. The introduction of a 17α-hydroxyl group to progesterone results in 17α-hydroxyprogesterone, a compound with significantly reduced progestational activity. tandfonline.comnih.gov This loss of activity is attributed to a decreased affinity for the progesterone receptor. nih.gov Interestingly, acetylation of the 17α-hydroxyl group, as in 17α-acetoxyprogesterone, restores and even enhances progestational activity. tandfonline.com This highlights the sensitive nature of the receptor's binding pocket in this region. 17α-hydroxyprogesterone is also a weak partial agonist of the glucocorticoid receptor and an antagonist of the mineralocorticoid receptor. wikipedia.org

In contrast, hydroxylation at the C-11 position can have different effects. For example, the conversion of cortisol (which has an 11β-hydroxyl group) to cortisone (B1669442) (with an 11-keto group) results in an inactive metabolite. uomustansiriyah.edu.iq This suggests that the 11β-hydroxyl group is crucial for glucocorticoid activity. uomustansiriyah.edu.iq The presence of an 11β-hydroxyl group in 11β-hydroxyprogesterone leads to a tenfold lower binding affinity for the mPRα compared to progesterone. nih.gov

Hydroxylation at C-16 is another important modification. For instance, 16α-hydroxylation is a significant metabolic pathway for progesterone, catalyzed by enzymes like CYP2C11 in rats. nih.gov Computational studies have indicated that a bent A-B ring configuration and a C-17β-acetyl group favor 16α-hydroxylation. nih.gov

The position of hydroxylation in the B-ring is also closely related to the conformation of the A and B rings. For example, 3-oxo-4-ene steroids are often hydroxylated at the 6β position by certain fungi, whereas 3β-hydroxy-5-ene steroids are hydroxylated at the C-7 position. mdpi.com This is attributed to the activating influence of the nearby π electrons of the double bond. mdpi.com

The following table provides a comparative overview of the effects of hydroxylation at different positions on the progesterone molecule.

| Position of Hydroxyl Group | Compound Example | Effect on Biological Activity/Binding | Source |

| 6β | 6β-hydroxyprogesterone | Intermediate in progesterone metabolism; hydroxylation influenced by A/B ring conformation. | mdpi.com |

| 11β | 11β-hydroxyprogesterone | Tenfold lower binding affinity for mPRα compared to progesterone. | nih.gov |

| 16α | 16α-hydroxyprogesterone | Major metabolite of progesterone; formation favored by specific steroid conformations. | nih.gov |

| 17α | 17α-hydroxyprogesterone | Dramatically decreased progestational activity and PR affinity. | tandfonline.comnih.gov |

| 19 | 19-hydroxyprogesterone | Low binding affinity for mPRα. | nih.gov |

| 21 | 21-hydroxy-6,19-epoxyprogesterone | Antagonist of the glucocorticoid receptor with no affinity for mineralocorticoid or progesterone receptors. | conicet.gov.ar |

Computational and Molecular Modeling Approaches in SAR Elucidation

Computational and molecular modeling techniques have become indispensable tools for understanding the complex structure-activity relationships of steroids. These methods allow for the visualization of steroid-receptor interactions at the atomic level and can predict how structural modifications will affect binding and activity.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of steroids and their interactions with receptors or membranes. acs.orgacs.org For example, MD simulations have been used to investigate how functionally diverse ligands alter the dynamics of the progesterone receptor. rsc.org These studies have revealed that potent ligands may utilize a different activation mechanism than weaker ligands, which is not reliant on a specific hydrogen bond. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the chemical structures of compounds with their biological activities. researchgate.net For a series of oral progestogens, QSAR models have been developed using molecular descriptors generated from molecular graphics and quantum chemical calculations. researchgate.net These models can help to identify the key structural features that determine the activity of a compound.

Homology modeling is used to build a three-dimensional model of a protein, such as a steroid receptor or a metabolizing enzyme, when its experimental structure is not available. nih.gov These models can then be used for docking studies, where a ligand is computationally placed into the binding site of the protein to predict its binding mode and affinity. nih.gov For example, docking of steroid molecules into a homology model of CYP2C11 has helped to identify the structural requirements for 16α-hydroxylation. nih.gov

These computational approaches complement experimental data and provide valuable insights into the molecular basis of steroid action, guiding the design of new compounds with desired biological properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary experimental methodologies for synthesizing and characterizing 6-Hydroxyprogesterone in a laboratory setting?

- Methodological Answer : Synthesis typically involves hydroxylation of progesterone precursors using enzymatic or chemical catalysts. Characterization requires HPLC for purity analysis, NMR (¹H and ¹³C) for structural confirmation, and mass spectrometry for molecular weight validation. Physicochemical properties (e.g., density: 1.15 g/cm³, boiling point: 490.8°C) should be verified using standardized protocols . Safety protocols for handling (e.g., gloves, goggles) must align with laboratory hazard guidelines .

Q. How do researchers validate the solubility and stability of this compound in different solvents for in vitro studies?

- Methodological Answer : Solubility is tested via saturation shake-flask methods in solvents like DMSO, ethanol, or aqueous buffers. Stability assays involve HPLC or LC-MS to monitor degradation under varying pH, temperature, and light conditions. Data should include time-series measurements and statistical validation of reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Dispose of waste via approved chemical disposal routes, avoiding environmental contamination. Refer to safety data sheets (SDS) for specific exposure limits and emergency procedures .

Q. How can researchers design a robust literature review strategy to identify gaps in this compound research?

- Methodological Answer : Use databases like PubMed, SciFinder, and Google Scholar with keywords ("this compound," "hydroxylated progesterone derivatives"). Filter for peer-reviewed articles (2000–2025) and prioritize studies with full experimental details. Cross-reference citations to identify unresolved mechanistic or pharmacokinetic questions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported receptor-binding affinities of this compound?

- Methodological Answer : Discrepancies may arise from assay variations (e.g., radioligand vs. fluorescence-based binding assays). Replicate studies under standardized conditions (pH, temperature, cell lines) and use statistical meta-analysis to compare results. Validate findings with orthogonal methods like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can researchers optimize in vivo models to study the metabolic fate of this compound?

- Methodological Answer : Use isotope-labeled this compound (e.g., deuterated analogs) in rodent models. Collect plasma/tissue samples at timed intervals and analyze metabolites via LC-HRMS. Compare pharmacokinetic profiles across species and adjust dosing regimens to account for interspecies metabolic differences .

Q. What analytical validation criteria ensure reliability in quantifying this compound in complex biological matrices?

- Methodological Answer : Develop a LC-MS/MS method with calibration curves (1–1000 ng/mL) in relevant matrices (serum, urine). Assess precision (CV <15%), accuracy (80–120% recovery), and matrix effects. Include internal standards (e.g., deuterated progesterone) to correct for ion suppression/enhancement .

Q. How do structural modifications at the 6-hydroxy position alter the biological activity of progesterone derivatives?

- Methodological Answer : Synthesize analogs (e.g., 6-keto, 6-fluoro derivatives) and compare their binding to progesterone receptors (PR-A/B) via competitive assays. Use molecular docking simulations to predict binding modes and correlate with in vitro/in vivo activity data. Publish full synthetic and analytical protocols to enable reproducibility .

Q. What are the best practices for reconciling conflicting data on the role of this compound in endocrine signaling pathways?

- Methodological Answer : Conduct pathway-specific assays (e.g., luciferase reporter genes for PR activation) in controlled cell systems. Use CRISPR-edited PR-null cells as negative controls. Perform dose-response curves and compare EC₅₀ values across studies. Address confounding variables (e.g., serum hormone levels in cell culture media) .

Data Presentation Guidelines

- Raw Data : Include in appendices (e.g., NMR spectra, chromatograms) with metadata (instrument parameters, sample prep details) .

- Processed Data : Use tables/graphs in the main text to highlight trends (e.g., dose-response curves, metabolite profiles). Apply error bars and statistical annotations (p-values, CI) .

- Reproducibility : Archive datasets in public repositories (e.g., Zenodo) and cite DOIs. Document software versions (e.g., GraphPad Prism 10.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.